molecular formula C15H19NO4 B12990686 Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B12990686
M. Wt: 277.31 g/mol
InChI Key: MLYDZACUMWNCGW-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework that includes an oxygen and nitrogen atom, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines

Scientific Research Applications

Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-hydroxy-5-oxa-8-azaspiro[35]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H19NO4/c17-13-8-15(9-13)11-16(6-7-20-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

MLYDZACUMWNCGW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)O)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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